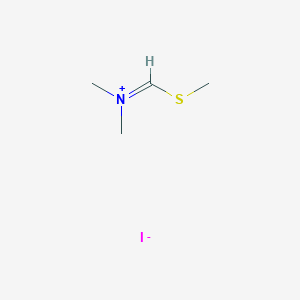

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

描述

Discovery and Development of Thioiminium Salts

The development of thioiminium salts as synthetic reagents represents a crucial milestone in organic chemistry methodology. The foundational work in this area can be traced back to systematic investigations into iminium salt chemistry, which revealed the potential for sulfur-containing variants to exhibit enhanced reactivity and selectivity profiles. The evolution of thioiminium salt chemistry emerged from the need to develop more efficient methods for activating alcohols toward nucleophilic substitution, particularly in cases where traditional methods proved inadequate or resulted in undesirable side reactions.

Early research demonstrated that thioiminium salts could serve as effective activating agents for the nucleophilic substitution of alcohols, offering significant advantages over conventional approaches. The mechanism typically involves initial attack of the alcohol on the iminium cation, forming an intermediate that undergoes rapid elimination of ethanethiol, assisted by the neighboring amine functionality. This process generates a Vilsmeier-type intermediate characterized by exceptional electrophilicity, enabling subsequent nucleophilic displacement reactions to proceed under remarkably mild conditions.

The systematic exploration of thioiminium salt reactivity revealed that these compounds could be stored for extended periods without degradation, a significant practical advantage for synthetic applications. This stability, combined with their ability to promote highly selective transformations, established thioiminium salts as valuable additions to the organic chemist's toolkit. Research efforts by Porter and co-workers have been particularly instrumental in advancing the understanding and application of thioiminium salt chemistry, leading to numerous innovative synthetic methodologies.

Nomenclature and Alternative Names

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is known by several systematic and common names that reflect its complex structural features and chemical behavior. The compound is officially designated by the Chemical Abstracts Service with the registry number 29085-13-0, providing a unique identifier for this specific molecular entity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, emphasizing the quaternary ammonium center and the methylsulfanylmethylene substituent that defines its distinctive chemical properties.

Alternative nomenclature includes N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, which emphasizes the iminium character of the cationic portion of the molecule. This naming convention highlights the electron-deficient nitrogen center that contributes significantly to the compound's reactivity profile. The molecular formula C₄H₁₀INS reflects the presence of four carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and one sulfur atom, with a molecular weight of 231.10 grams per mole.

属性

IUPAC Name |

dimethyl(methylsulfanylmethylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBAGFOLLWBKGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CSC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492930 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29085-13-0 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves the reaction of dimethylamine with methylthioformaldehyde in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The product is then purified and crystallized to obtain the final compound .

化学反应分析

Types of Reactions

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted ammonium compounds depending on the nucleophile used.

科学研究应用

Organic Synthesis

Versatile Reagent

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is primarily utilized as a reagent in organic chemistry. Its unique structure allows for various chemical transformations, particularly in the synthesis of complex molecules. It acts as an activating agent for halogenation reactions, especially iodination, facilitating the conversion of alcohols to alkyl iodides.

Case Study: Iodination Reactions

In a study focusing on the iodination of alcohols, it was demonstrated that primary and secondary alcohols could be efficiently converted to their corresponding alkyl iodides using this compound as a reagent. The results indicated that primary alcohols yielded high conversion rates, while secondary alcohols required extended reaction times but still produced good yields .

| Alcohol Type | Conversion Rate (%) | Notes |

|---|---|---|

| Primary | 85-95 | High yields observed |

| Secondary | 70-80 | Extended reaction time needed |

| Tertiary | 60-75 | Effective under polar conditions |

Pharmaceutical Development

Enhancement of Solubility and Bioavailability

In pharmaceutical formulations, this compound plays a crucial role in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). This characteristic is vital for the development of effective medications.

Application in Drug Formulation

The compound has been investigated for its potential in drug delivery systems due to its ability to interact with biological membranes. Research indicates that it can improve the pharmacokinetic profiles of certain drugs, making them more effective in therapeutic applications .

Biological Research

Enzyme Inhibition Studies

This compound has been employed in biological research to study enzyme inhibition and receptor binding mechanisms. Its quaternary ammonium structure suggests potential applications in developing targeted therapies for various diseases.

Antimicrobial Properties

Research has also highlighted its antimicrobial properties, indicating effectiveness against certain bacterial strains. This makes it a candidate for use in antimicrobial formulations aimed at reducing bacterial growth and infection rates .

Material Science

Development of Novel Materials

this compound is explored for its potential in material science, particularly in creating durable polymers and coatings. The compound's unique reactivity allows for modifications that enhance the performance characteristics of materials used in various applications.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is investigated for its use in formulating agrochemicals. It contributes to developing safer and more effective pest control solutions, aligning with environmentally friendly practices .

作用机制

The mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s unique structure allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reaction and conditions employed .

相似化合物的比较

Table 1: Structural Comparison of Selected Quaternary Ammonium Salts

Key Differences :

Functional Groups :

- The target compound contains a methylsulfanylmethylene group , enhancing its nucleophilic iodination capability.

- Analogues like C6I and 1a feature diphenylalkenyl chains , which confer lipophilicity and improve antileishmanial activity by interacting with parasitic membranes .

Biological Activity: this compound lacks reported antileishmanial activity, whereas compounds like C6I and 3b exhibit EC$_{50}$ values of 17–50 µg/mL against Leishmania amastigotes . C6I has been formulated into solid lipid nanoparticles (SLNs) for enhanced drug delivery, though its efficacy remains inferior to PLGA nanoparticles .

Synthetic Utility :

- The target compound is a reagent for iodination, while analogues like 1a–3c are end products optimized for therapeutic use .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- High-yield syntheses (72–92%) are common for antileishmanial quaternary salts, reflecting optimized protocols for therapeutic development .

Structure-Activity Relationship (SAR)

- Alkyl Chain Length : Longer chains (e.g., hex-5-en-1-yl in C6I ) enhance lipophilicity and membrane interaction, improving antileishmanial potency .

- Halogen Substituents : Iodine (in C6I ) vs. chlorine (in 1a ) affects bioavailability and toxicity profiles. Iodinated compounds often show better tissue penetration .

- Quaternary Ammonium Center : Essential for ionic interactions with parasitic cell membranes, a feature absent in the target compound’s synthetic applications .

生物活性

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, often referred to as DMMI, is a quaternary ammonium compound that has garnered attention for its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

DMMI is characterized by the presence of a methylsulfanylmethylene group, which contributes to its distinctive properties compared to other quaternary ammonium compounds. Its chemical structure is represented as follows:

- Molecular Formula : C₄H₁₀I₁N₁S

- Molecular Weight : 221.04 g/mol

- CAS Number : 29085-13-0

The biological activity of DMMI is primarily attributed to its ability to act as a nucleophilic iodinating reagent. It facilitates the conversion of primary and secondary alcohols into their corresponding iodo compounds, which is significant in organic synthesis. This property allows for selective iodination, particularly advantageous in complex organic reactions where product purification is crucial .

Antimicrobial Activity

DMMI exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a strong antibacterial effect, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Recent research has suggested that DMMI may induce apoptosis in cancer cell lines, similar to other known apoptotic agents. A study indicated that DMMI could trigger apoptotic pathways in MCF-7 breast cancer cells by increasing the release of cytochrome c from mitochondria, ultimately leading to cell death .

Case Study: Apoptosis Induction in MCF-7 Cells

- Concentration Tested : 0.1 - 10 μM

- Observation : Increased apoptotic bodies and cell shrinkage at concentrations above 2 μM.

- Mechanism : Inhibition of anti-apoptotic proteins and activation of caspases.

Cytotoxicity Assays

In a comparative study with established anticancer agents like 5-Fluorouracil (5-FU), DMMI showed promising cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DMMI | MCF-7 | 7.12 |

| 5-FU | MCF-7 | 12.19 |

| DMMI | HCT-116 | 8.22 |

| 5-FU | HCT-116 | 20.18 |

These results suggest that DMMI may serve as a lead compound for developing new anticancer therapies due to its lower IC50 values compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。